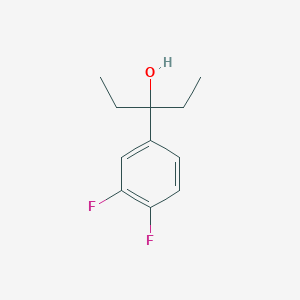

3-(3,4-Difluorophenyl)-3-pentanol

Description

3-(3,4-Difluorophenyl)-3-pentanol is a fluorinated secondary alcohol characterized by a pentanol backbone substituted with a 3,4-difluorophenyl group at the third carbon position. This compound is structurally related to melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as SNAP-7941 and its derivatives, which are investigated for therapeutic applications in metabolic and neuropsychiatric disorders .

Properties

IUPAC Name |

3-(3,4-difluorophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQDQMSHRCDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(3,4-Difluorophenyl)-3-pentanol is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Key Compounds:

- (±)-SNAP-7941 : A racemic MCHR1 antagonist with a pyrimidinecarboxylate core and a 3,4-difluorophenyl group.

- FE@SNAP : A fluoroethylated derivative of SNAP-7941, designed to improve pharmacokinetic properties.

- 2-Methyl-3-pentanol: A non-fluorinated branched alcohol (CAS 565-67-3), lacking aromatic substitution .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Structural Features |

|---|---|---|---|---|

| 3-(3,4-Difluorophenyl)-3-pentanol | ~212.2 | ~3.2 | Low | 3,4-Difluorophenyl, secondary alcohol |

| (±)-SNAP-7941 | ~580.6 | ~4.8 | Very low | Pyrimidinecarboxylate, piperidinyl |

| 2-Methyl-3-pentanol | 102.17 | ~1.5 | Moderate | Branched alkyl chain, no aromaticity |

Key Observations :

- The 3,4-difluorophenyl group in this compound increases lipophilicity (logP ~3.2) compared to non-fluorinated analogs like 2-Methyl-3-pentanol (logP ~1.5) .

- SNAP-7941 derivatives exhibit significantly higher molecular weights due to complex heterocyclic cores, which may reduce solubility but enhance target specificity .

Biological Activity

3-(3,4-Difluorophenyl)-3-pentanol is an organic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₁₃F₂O

- Molecular Weight : 202.22 g/mol

- Structure : The compound features a pentanol backbone with a difluorophenyl group, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-Inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes involved in inflammatory responses, thus modulating their activity.

Case Studies

-

Case Study on Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects on A549 lung cancer cells with an IC50 value of approximately 20 µM. The study also noted that the compound induced apoptosis through mitochondrial pathways. -

Neuroprotective Effects

Another case study explored the neuroprotective potential of this compound in models of oxidative stress. Results indicated that it significantly reduced neuronal cell death induced by oxidative agents, suggesting a role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.